molecular formula C6H4N2S B14127213 4-Thiocyanatopyridine

4-Thiocyanatopyridine

Cat. No.: B14127213
M. Wt: 136.18 g/mol
InChI Key: PLLAPNIGIYIKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiocyanatopyridine is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to the fourth position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanatopyridine typically involves the thiocyanation of pyridine derivatives. One common method is the reaction of 4-chloropyridine with potassium thiocyanate in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures. The general reaction scheme is as follows:

4-Chloropyridine+KSCNCu catalystThis compound+KCl\text{4-Chloropyridine} + \text{KSCN} \xrightarrow{\text{Cu catalyst}} \text{this compound} + \text{KCl} 4-Chloropyridine+KSCNCu catalyst​this compound+KCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Thiocyanatopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction of the thiocyanate group can yield thiol or amine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 4-aminopyridine or 4-hydroxypyridine derivatives.

    Oxidation: Formation of 4-sulfonylpyridine derivatives.

    Reduction: Formation of 4-thiopyridine or 4-aminopyridine derivatives.

Scientific Research Applications

4-Thiocyanatopyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Thiocyanatopyridine involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

  • 2-Thiocyanatopyridine
  • 3-Thiocyanatopyridine
  • 4-Thiocyanatobenzene

Comparison: 4-Thiocyanatopyridine is unique due to the position of the thiocyanate group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to 2-Thiocyanatopyridine and 3-Thiocyanatopyridine, the 4-position provides distinct steric and electronic properties, making it suitable for specific applications. Additionally, the pyridine ring offers different chemical behavior compared to benzene derivatives like 4-Thiocyanatobenzene.

Properties

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

IUPAC Name

pyridin-4-yl thiocyanate

InChI

InChI=1S/C6H4N2S/c7-5-9-6-1-3-8-4-2-6/h1-4H

InChI Key

PLLAPNIGIYIKNN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.